Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride
Description
Chemical Structure and Properties
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride (CAS 1803601-14-0) is a bicyclic heterocyclic compound featuring a fused pyrido-piperazine scaffold with a carbonitrile substituent at position 2. Its molecular formula is C₉H₁₇Cl₂N₃, with a molecular weight of 238.16 g/mol . The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications.
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c10-5-8-7-12-4-2-1-3-9(12)6-11-8;;/h8-9,11H,1-4,6-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBHAYXWKWNCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(NCC2C1)C#N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of piperazine derivatives with appropriate carbonitrile compounds under controlled conditions. The reaction typically involves the use of strong acids and heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride involves large-scale chemical reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride is used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.
Medicine: In the medical field, it is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: In material science, the compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The carbonitrile group in the target compound distinguishes it from analogues like (R)-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, which lacks this electron-withdrawing substituent. This group may enhance binding affinity to opioid receptors by facilitating hydrogen bonding .
- Stereochemistry plays a critical role: For example, the (R)-enantiomer of octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is prioritized in synthetic workflows due to its relevance to bioactive molecules .
- Ring variations (e.g., pyrido vs. pyrimido) alter electronic properties and solubility. Pyrimidinone-containing derivatives (e.g., CAS 1244059-30-0) exhibit reduced basicity compared to pyrido-piperazines .
μ-Opioid Receptor Antagonists
Le Bourdonnec et al. (2006) demonstrated that octahydro-pyrido[1,2-a]pyrazine derivatives exhibit potent μ-opioid receptor antagonism. For instance, trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines derived from similar scaffolds show nanomolar affinity (Ki < 10 nM) and improved selectivity over δ- and κ-opioid receptors .
Impurity Profiles and Regulatory Considerations
Piperazine derivatives like 9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (CAS 82419-52-1) are regulated as impurities in pharmaceuticals, highlighting the importance of rigorous purity testing for structurally related compounds .
Commercial and Industrial Context
Biological Activity
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride (CAS Number: 1803601-14-0) is a compound of interest due to its unique structural properties and potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C₉H₁₇Cl₂N₃
- Molecular Weight : 238.16 g/mol
- CAS Number : 1803601-14-0
- Structure : The compound features a bicyclic structure that includes a piperazine moiety, which is known for its diverse pharmacological properties.
Cardiovascular Effects
A series of studies on piperazine derivatives have demonstrated vasorelaxant and bradycardic effects. For instance, certain synthesized compounds with a piperazine moiety exhibited vasorelaxation and heart-rate-reducing activity, indicating potential applications in cardiovascular therapy .
Neuropharmacological Activity
Piperazine derivatives are also studied for their neuropharmacological effects. Compounds similar to octahydro-1H-pyrido[1,2-a]piperazine have been linked to anxiolytic and antidepressant activities. The mechanism often involves modulation of neurotransmitter systems, including serotonin and dopamine pathways.
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Antiviral Efficacy : A study demonstrated that a piperazine-based compound showed curative and protective activities against the Potato Virus Y (PVY), with inactivation rates comparable to established antiviral agents .
Compound Curative Activity (%) Protective Activity (%) Inactivation Activity (%) C35 53.3 ± 2.5 56.9 ± 1.5 85.8 ± 4.4 Control (Ningnanmycin) 49.1 ± 2.4 50.7 ± 4.1 82.3 ± 6.4 - Cardiovascular Studies : In vitro studies on synthesized piperazine derivatives showed significant vasorelaxant activity, suggesting potential for treating hypertension or other cardiovascular conditions .
Molecular Docking Studies
Molecular docking analyses have been employed to predict the binding affinity of octahydro-1H-pyrido[1,2-a]piperazine derivatives to various biological targets. These studies often reveal critical interactions at the molecular level that explain the observed biological activities.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride?
- Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintained between 0–5°C during fluorination to prevent side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Use recrystallization in ethanol/water mixtures to achieve >98% purity.
- Salt Formation : Dihydrochloride salt is precipitated by adding HCl gas under anhydrous conditions .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic framework and substituent positions.
- X-ray Crystallography : Resolves stereochemistry (e.g., (7S,8aS) configuration in fluorinated analogs).
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 255.1342) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition points (>150°C for anhydrous form).
- Hygroscopicity : Store in desiccators with silica gel; dihydrochloride form is less hygroscopic than freebase.
- Light Sensitivity : Use amber vials to prevent photodegradation, as piperazine derivatives are prone to oxidation .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating μ-opioid receptor binding affinity?
- Methodological Answer :
-
Radioligand Displacement Assays : Measure Ki values using [³H]DAMGO as the radioligand.
-
[35S]GTPγS Functional Assays : Determine Ke values to assess agonist/antagonist activity (e.g., Ke = 1.1–1.8 nM for μ-opioid receptor in related derivatives).
-
Data Interpretation : Lower Ki/Ke values indicate higher affinity; structural analogs with N-3-chlorobenzyl substitutions show 10-fold increased μ-receptor binding .
Compound Ki (μ, nM) Ki (κ, nM) Ki (δ, nM) Ke (μ, nM) 9 3.6 18 89 1.1 10 0.47 16 57 1.8 Table 1: Opioid receptor binding data for analogs (adapted from )
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Batch Purity Analysis : Use HPLC-MS to rule out impurities (>99% purity required for reliable bioassays).
- Assay Variability : Compare results across multiple models (e.g., CHO cells vs. neuronal membranes).
- Stereochemical Confirmation : Verify enantiomeric purity via chiral chromatography; inactive stereoisomers may skew data .
Q. What structural modifications enhance calcium channel blocking activity?
- Methodological Answer :
- Fluorination at C7 : Improves metabolic stability and binding to L-type calcium channels (e.g., (7S,8aS)-7-fluoro analog shows 3x higher IC50 vs. non-fluorinated).
- Cyano Substitution at C3 : Increases lipophilicity (logP from -0.5 to 1.2), enhancing membrane permeability .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics Simulations : Model interactions with CYP3A4 to predict metabolic pathways.
- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability (%F = 65–72%) and blood-brain barrier penetration (BBB score = 0.45) .
Methodological Guidelines for Data Reproducibility
Q. How to design dose-response studies for in vivo efficacy evaluation?
- Methodological Answer :
- Animal Models : Use Sprague-Dawley rats (n=10/group) with neuropathic pain induction.
- Dosing Regimen : Administer 0.1–10 mg/kg i.v. or p.o.; measure antinociception via von Frey filaments.
- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test; report ED50 values with 95% CI .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
